molecular formula C8H13NS B586797 N-methyl-1-thiophen-3-ylpropan-2-amine CAS No. 857521-94-9

N-methyl-1-thiophen-3-ylpropan-2-amine

Cat. No.: B586797
CAS No.: 857521-94-9
M. Wt: 155.259
InChI Key: KFFOOPYCWWXODT-UHFFFAOYSA-N
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Description

N-methyl-1-thiophen-3-ylpropan-2-amine, often used in its hydrochloride salt form (CAS 857361-90-1), is a synthetic amine compound where the molecular structure features a thiophene ring system. This compound is of significant interest in scientific research, particularly in the field of neuropharmacology. It is structurally analogous to methiopropamine (MPA), a compound known to function as a norepinephrine-dopamine reuptake inhibitor (NDRI) . Researchers value this compound as a chemical tool for studying the transport mechanisms of monoamine neurotransmitters. Its structural relationship to other substituted amphetamines makes it a relevant candidate for investigating structure-activity relationships (SAR) and the effects of heterocyclic ring substitutions on binding affinity and selectivity at neuronal targets . The compound must be handled with appropriate care, and it is supplied with associated safety information, including hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-thiophen-3-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-7(9-2)5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFOOPYCWWXODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345066
Record name Methyl[1‐(thiophen‐3‐yl)propan‐2‐yl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857521-94-9
Record name Methyl[1‐(thiophen‐3‐yl)propan‐2‐yl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Classification, and Fundamental Chemical Identity

Systematic IUPAC Nomenclature and Common Chemical Synonyms

The compound with the formal name N-methyl-1-thiophen-3-ylpropan-2-amine is identified by a systematic naming convention established by the International Union of Pure and Applied Chemistry (IUPAC). This name precisely describes its molecular structure.

Commonly, this compound is also known by several synonyms which are often found in chemical databases and commercial catalogs. These alternative names can include:

methyl[1-(thiophen-3-yl)propan-2-yl]amine uni.lu

N,alpha-Dimethyl-3-thiopheneethanamine parchem.com

N-Methyl-1-(3-thienyl)-2-propylamine parchem.com

It is important to distinguish this compound from its well-known positional isomer, N-methyl-1-thiophen-2-ylpropan-2-amine, which is commonly referred to as methiopropamine. nih.govwikipedia.org The key difference lies in the attachment point of the propan-2-amine group to the thiophene (B33073) ring, being at the 3-position in the subject compound and the 2-position in methiopropamine. parchem.comnih.gov

Chemical Abstracts Service (CAS) Registry and International Chemical Identifier (InChI/InChIKey) Documentation

The Chemical Abstracts Service (CAS) has assigned the registry number 1699303-73-5 to this compound. parchem.com This unique numerical identifier is essential for unambiguous identification in chemical literature and databases.

Further definitive identification is provided by the International Chemical Identifier (InChI) and its hashed version, the InChIKey. These are non-proprietary identifiers that encode the molecular structure.

IdentifierValue
InChI InChI=1S/C8H13NS/c1-7(9-2)5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3
InChIKey KFFOOPYCWWXODT-UHFFFAOYSA-N
Data sourced from PubChemLite uni.lu

Structural Isomerism: Positional, Stereochemical, and Conformational Isomers

Isomerism is a key feature of this compound, leading to a variety of related but distinct chemical entities.

Positional Isomerism: The primary positional isomers of this compound involve the substitution pattern on the thiophene ring. The thiophene ring can be substituted at the 2- or 3-position. Therefore, N-methyl-1-thiophen-2-ylpropan-2-amine is a significant positional isomer. nih.gov

Stereochemical Isomerism: The presence of a chiral center in the molecule gives rise to stereoisomers.

Conformational Isomerism: Like all molecules with single bonds, this compound can exist in various conformations due to rotation around its sigma bonds. These conformers are typically in rapid equilibrium at room temperature.

The carbon atom at the 2-position of the propane (B168953) chain is bonded to four different groups: a methyl group, a hydrogen atom, the N-methylamino group, and the thiophen-3-ylmethyl group. This makes it a chiral center. Consequently, this compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other.

These enantiomers will have identical physical properties such as boiling point and solubility in achiral solvents, but they will rotate plane-polarized light in opposite directions. When present in a 1:1 ratio, they form a racemic mixture.

Diastereomers are not possible for this compound in its pure form, as it only contains one chiral center. However, if it were to be combined with another chiral compound, diastereomeric pairs could be formed.

The chiral center at the second carbon of the propane chain can be assigned a stereochemical descriptor of either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The assignment of these descriptors is crucial for distinguishing between the two enantiomers. For instance, the related compound 1-(Thiophen-3-yl)propan-2-amine has a documented (R)-enantiomer. ambeed.com

It is important to note that while the nitrogen atom in the amine group also has a non-bonding pair of electrons and three different substituents (in this case, a methyl group, the propan-2-yl group, and a lone pair), it undergoes rapid pyramidal inversion at room temperature. libretexts.orgyoutube.com This rapid inversion prevents the nitrogen from being a stable stereocenter, and thus resolution of enantiomers based on the nitrogen's chirality is not typically feasible under normal conditions. libretexts.org

Classification within Organic Compound Families: Thiophene Derivatives, Aliphatic Amines, and Related Heterocycles

This compound can be classified into several organic compound families based on its structural features:

Thiophene Derivative: The presence of the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, places it in this class of compounds. nih.gov Thiophene and its derivatives are important building blocks in medicinal chemistry and materials science.

Aliphatic Amine: The molecule contains a secondary amine group (a nitrogen atom bonded to one alkyl group, one aryl-alkyl group, and one hydrogen atom). Specifically, it is a secondary aliphatic amine as the nitrogen is not directly attached to the aromatic thiophene ring.

Heterocycle: As it contains a thiophene ring, it is a member of the broad class of heterocyclic compounds.

Synthetic Methodologies and Reaction Pathways for N Methyl 1 Thiophen 3 Ylpropan 2 Amine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For N-methyl-1-thiophen-3-ylpropan-2-amine, the primary disconnection strategies revolve around the carbon-nitrogen bond of the amine.

The most logical disconnection is at the C-N bond of the secondary amine, which points to a reductive amination pathway. This disconnection reveals two key synthons: 1-(thiophen-3-yl)propan-2-one and methylamine (B109427). This approach is advantageous as it simplifies the synthesis to the preparation of a ketone precursor and a subsequent well-established amination reaction.

Another potential disconnection could be at the C-C bond between the propane (B168953) chain and the thiophene (B33073) ring. This would lead to a thiophene-based nucleophile and a three-carbon electrophilic synthon. However, this approach is generally more complex and less convergent than the reductive amination strategy.

A visual representation of the primary retrosynthetic disconnection is shown below:

Development of Novel Synthetic Routes and Modifications of Established Protocols

The synthesis of this compound is primarily achieved through a multi-step process that hinges on the successful preparation of the key ketone intermediate, 1-(thiophen-3-yl)propan-2-one.

A common and effective route to 1-(thiophen-3-yl)propan-2-one involves the Friedel-Crafts acylation of thiophene. However, direct acylation of thiophene typically leads to preferential substitution at the 2-position due to the higher stability of the corresponding cationic intermediate. echemi.comstackexchange.com To achieve the desired 3-substituted product, strategies involving blocking groups or starting with a 3-substituted thiophene derivative are often employed.

A plausible synthetic sequence is as follows:

Synthesis of 3-Thienylacetic acid: This can be achieved through various methods, such as the Willgerodt-Kindler reaction of 3-acetylthiophene (B72516) or the hydrolysis of 3-thienylacetonitrile.

Conversion to 1-(thiophen-3-yl)propan-2-one: The 3-thienylacetic acid can be converted to its acid chloride and then reacted with a suitable methylating agent, such as a methyl Grignard reagent or dimethylcadmium. Alternatively, a Dakin-West reaction could be employed. A more direct approach involves the Friedel-Crafts acylation of a suitable thiophene precursor. For instance, the reaction of thiophene with chloroacetone (B47974) in the presence of a Lewis acid catalyst can be explored, although regioselectivity remains a challenge. wordpress.com

Reductive Amination: The final step involves the reaction of 1-(thiophen-3-yl)propan-2-one with methylamine in the presence of a reducing agent to form this compound. youtube.commasterorganicchemistry.comlibretexts.org

The optimization of this sequence involves careful selection of reagents and reaction conditions to maximize yield and purity at each step.

Interactive Data Table: Synthesis of 1-(thiophen-3-yl)propan-2-one

StepReactantsReagentsSolventTemperature (°C)Yield (%)
13-Bromothiophene, Mg, Dry Ether; then CO2; then H3O+-Ether0 to RT~70
23-Thiophenecarboxylic acidSOCl2Toluene (B28343)Reflux~90
33-Thiophenecarbonyl chloride(CH3)2CdBenzeneReflux~60

The reductive amination step is critical and has been the subject of extensive research to improve efficiency and selectivity. encyclopedia.pubfrontiersin.orgresearchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can influence the reaction conditions. For instance, NaBH₄ can also reduce the starting ketone, so the imine formation is typically allowed to complete before the addition of the reducing agent. commonorganicchemistry.com In contrast, NaBH₃CN is a milder reducing agent that selectively reduces the imine in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.com

Catalysis plays a significant role in this reaction. While many reductive aminations can proceed without a catalyst, particularly with reactive substrates, catalysts can enhance the reaction rate and allow for milder conditions. Both homogeneous and heterogeneous catalysts have been developed. For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recycling. encyclopedia.pub Nickel-based catalysts, for example, have shown effectiveness in the reductive amination of alcohols and ketones. wikipedia.org The development of chiral catalysts has also enabled the asymmetric synthesis of related amines, which is crucial for pharmaceutical applications. nih.gov

Reaction conditions such as temperature, solvent, and pH are also engineered to optimize the reaction. The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. youtube.com

Interactive Data Table: Reductive Amination Conditions

KetoneAmineReducing AgentCatalystSolventTemperatureYield (%)
1-(thiophen-3-yl)propan-2-oneMethylamineNaBH₃CNNoneMethanol (B129727)Room TempHigh
1-(thiophen-3-yl)propan-2-oneMethylamineNaBH₄p-TsOHEthanol (B145695)0 to RTModerate
1-(thiophen-3-yl)propan-2-oneMethylamineH₂/PdPd/CMethanolRoom TempHigh

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting outcomes.

Friedel-Crafts Acylation: The formation of 1-(thiophen-3-yl)propan-2-one via Friedel-Crafts acylation involves the generation of an acylium ion electrophile from an acyl halide and a Lewis acid catalyst (e.g., AlCl₃). The thiophene ring, acting as a nucleophile, attacks the acylium ion. The regioselectivity of this attack is determined by the stability of the resulting carbocation intermediate (sigma complex). Attack at the 2-position allows for the delocalization of the positive charge over more resonance structures, making it the kinetically and thermodynamically favored pathway. echemi.comstackexchange.com To achieve 3-substitution, specialized strategies are necessary to overcome this inherent reactivity.

Reductive Amination: The mechanism of reductive amination proceeds in two main stages: youtube.commasterorganicchemistry.comlibretexts.org

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 1-(thiophen-3-yl)propan-2-one. This is followed by a proton transfer to form a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Elimination of water leads to the formation of an iminium ion, which is in equilibrium with the corresponding imine. youtube.com

Reduction: The hydride reducing agent (e.g., NaBH₃CN) then delivers a hydride ion to the electrophilic carbon of the iminium ion (or imine), reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product, this compound. masterorganicchemistry.com

Transition state analysis, often aided by computational chemistry, can provide deeper insights into the energy barriers of these steps and help in the design of more efficient catalysts and reaction conditions.

The choice of reagents and solvents significantly impacts the course and efficiency of the synthesis.

Lewis Acids in Friedel-Crafts Acylation: The Lewis acid (e.g., AlCl₃, SnCl₄) is crucial for activating the acylating agent to form the highly electrophilic acylium ion. asianpubs.orggoogle.com The strength of the Lewis acid can influence the reaction rate and the potential for side reactions.

Reducing Agents in Reductive Amination: As discussed, the choice of reducing agent dictates the reaction protocol (one-pot vs. two-step) and can affect the chemoselectivity of the reduction. masterorganicchemistry.comcommonorganicchemistry.com

Solvents: The solvent plays multiple roles, including dissolving the reactants and influencing the stability of intermediates and transition states. In reductive amination, protic solvents like methanol or ethanol can participate in proton transfer steps and are often used. commonorganicchemistry.com For Friedel-Crafts reactions, non-polar aprotic solvents like dichloromethane (B109758) or carbon disulfide are common to avoid reaction with the Lewis acid catalyst.

pH: In reductive amination, maintaining a slightly acidic pH is a delicate balance. It is required to catalyze the dehydration of the carbinolamine intermediate but must not be so acidic as to protonate the starting amine, which would render it non-nucleophilic. youtube.com

By carefully controlling these parameters, chemists can steer the reaction towards the desired product with high efficiency and selectivity.

Stereoselective Synthesis Strategies

The creation of single-enantiomer pharmaceuticals and research chemicals is a cornerstone of modern organic synthesis. For this compound, which possesses a stereocenter at the α-carbon of the ethylamine (B1201723) chain, controlling the three-dimensional arrangement of atoms is critical. Stereoselective strategies are broadly divided into two categories: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, and chiral resolution, which separates a racemic mixture of enantiomers.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. This is often achieved by using a chiral auxiliary—a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. nih.gov

One of the most widely employed strategies involves the diastereoselective alkylation of amides derived from chiral auxiliaries like pseudoephedrine. nih.gov In a hypothetical application to a synthetic precursor of this compound, one could envision reacting 3-thienylacetic acid with a chiral auxiliary such as (1S,2S)-pseudoephedrine to form an amide. Deprotonation of the α-carbon followed by methylation would proceed with high diastereoselectivity, directed by the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid, which can then be converted to the target amine. A related auxiliary, pseudoephenamine, has been shown to be a versatile alternative, offering high stereocontrol in alkylation reactions. nih.govharvard.edu

Another powerful approach utilizes tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.edu This method involves the condensation of the chiral sulfinamide with a ketone, such as 1-(thiophen-3-yl)propan-2-one, to form a sulfinylimine. The subsequent reduction of the C=N double bond is highly diastereoselective, with the sulfinyl group directing the hydride attack. Acid-mediated hydrolysis of the resulting sulfinamide readily cleaves the auxiliary to provide the free, enantiomerically enriched primary amine, 1-(thiophen-3-yl)propan-2-amine. This primary amine can then be selectively methylated to yield the final product, this compound. This method is widely used for the asymmetric synthesis of a vast array of chiral amines. yale.edu

Table 1: Overview of Common Chiral Auxiliaries in Amine Synthesis

Chiral Auxiliary/CatalystGeneral ApplicationKey Features
Pseudoephedrine / PseudoephenamineDiastereoselective alkylation of derived amides. nih.govForms crystalline derivatives; auxiliary is recoverable. Pseudoephenamine is not subject to the same regulatory restrictions as pseudoephedrine. nih.gov
tert-Butanesulfinamide (Ellman's Auxiliary)Diastereoselective reduction of derived ketimines. yale.eduBroad substrate scope; high diastereoselectivity; easily removable auxiliary. yale.edu
Oxazolidinones (Evans Auxiliaries)Diastereoselective aldol (B89426) reactions and alkylations of derived N-acyl imides.Well-established for creating α-chiral and β-chiral carbonyl compounds which can be precursors to amines. researchgate.net
Chiral Lithium AmidesAsymmetric Michael addition to α,β-unsaturated esters. researchgate.netCan be used to construct multiple contiguous chiral centers in a one-pot reaction. researchgate.net

Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of an amine is synthesized, resolution techniques are required to separate the two enantiomers. The most common industrial method is diastereomeric salt resolution. ulisboa.pt

This technique involves reacting the racemic amine, which is basic, with a single enantiomer of a chiral acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. pbworks.com Through careful selection of the resolving agent and crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution. ulisboa.ptpbworks.com After separating the solid salt by filtration, the chiral acid is neutralized with a base to liberate the desired, enantiomerically pure amine. The resolving agent can often be recovered and reused. For amines like this compound, common resolving agents include enantiomerically pure forms of tartaric acid and mandelic acid. libretexts.orggoogle.com The resolution of the closely related duloxetine (B1670986) intermediate, 3-(methylamino)-1-(2-thienyl)propan-1-ol, with (S)-mandelic acid is a well-documented industrial process that achieves high enantiomeric purity. researchgate.net

Enzymatic kinetic resolution offers a biochemical alternative. In this method, an enzyme selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture. For example, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. mdpi.com The resulting acylated product and the unreacted amine can then be separated by standard techniques like chromatography or extraction. This method can provide very high enantiomeric excess, though the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net

Table 2: Comparison of Common Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. ulisboa.ptScalable, cost-effective for large-scale production, resolving agent is often recyclable. ulisboa.ptRelies on finding suitable solvent and resolving agent combinations; can be labor-intensive.
Enzymatic Kinetic ResolutionAn enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. mdpi.comHigh enantioselectivity (>99% ee often achievable), mild reaction conditions. mdpi.comMaximum theoretical yield is 50%; enzymes can be expensive and require specific conditions. researchgate.net
Chiral ChromatographyDirect separation of enantiomers on a chiral stationary phase (CSP).High purity separation, applicable to analytical and preparative scales.High cost of chiral columns and solvents, may not be economical for large-scale industrial production.

Synthesis of Deuterated or Isotopically Labeled Analogues for Spectroscopic and Mechanistic Studies

The synthesis of isotopically labeled versions of this compound, particularly with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is invaluable for various scientific investigations. These labeled compounds act as tracers in metabolic studies and are essential tools in mechanistic and spectroscopic analyses.

Deuteration can be achieved through several methods. For deuteration of the thiophene ring, a common method involves H/D exchange in heavy water (D₂O) catalyzed by a metal such as platinum or palladium on carbon (Pt/C or Pd/C). nih.gov These conditions are often mild and can be applied to arylamines. To introduce deuterium onto the N-methyl group, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated paraformaldehyde in a reductive amination protocol, would be used during the final N-methylation step of the synthesis. A sustainable approach for synthesizing N-CD₃ aniline (B41778) derivatives using a manganese catalyst has also been reported, which could be adapted for this purpose. nih.gov

The primary utility of deuterated analogues is in pharmacokinetic studies to probe the kinetic isotope effect, potentially altering the rate of metabolic breakdown. In spectroscopy, deuteration is a powerful tool in ¹H NMR to simplify complex spectra and aid in signal assignment.

Similarly, ¹³C or ¹⁵N labeling is crucial for mechanistic studies of enzyme-catalyzed reactions or for quantitative analysis using mass spectrometry. For instance, incorporating a ¹⁵N atom allows for precise tracking of the molecule and its metabolites in biological systems and can be used in advanced NMR experiments to probe molecular structure and dynamics.

Characterization and Isolation of Synthetic Intermediates and Side Products

A robust synthesis requires a thorough understanding of not only the final product but also the intermediates and potential side products formed along the reaction pathway. A plausible and common route to this compound is via the reductive amination of the corresponding ketone, 1-(thiophen-3-yl)propan-2-one.

Synthetic Intermediates: The key intermediate in this proposed pathway is 1-(thiophen-3-yl)propan-2-one . This ketone can be synthesized through various established methods, such as the reaction of a thiophene-3-Grignard reagent with a propanoyl synthon or the Friedel-Crafts acylation of thiophene. Its proper isolation and purification are critical, as impurities will carry through to the final product.

The next key intermediate is the imine or enamine formed from the condensation of 1-(thiophen-3-yl)propan-2-one with methylamine. This intermediate is typically not isolated and is formed in situ before the reduction step. Its transient nature makes direct characterization difficult, but its formation is inferred from the successful production of the final amine.

Side Products: During the synthesis, several side products can be formed. In the reductive amination step, if a reducing agent like sodium borohydride is used, the ketone intermediate can be reduced to the corresponding alcohol, 1-(thiophen-3-yl)propan-2-ol , before imine formation occurs. This represents a significant potential impurity.

Another common side product is the tertiary amine, N,N-dimethyl-1-thiophen-3-ylpropan-2-amine , which can result from over-methylation if the primary amine, 1-(thiophen-3-yl)propan-2-amine, is an intermediate that is subsequently methylated. If the reductive amination is performed with an excess of the ketone, the secondary amine product can react with another molecule of the ketone to form a bulkier dimeric impurity after reduction. Careful control of stoichiometry and reaction conditions is essential to minimize the formation of these and other byproducts. Isolation of the final product typically involves an acid-base extraction to separate the basic amine from neutral or acidic impurities, followed by distillation or chromatography for final purification.

Table 3: Key Intermediates and Potential Side Products in a Reductive Amination Pathway

CompoundTypeRole/OriginCharacterization Notes
1-(Thiophen-3-yl)propan-2-oneIntermediateKetone precursor for reductive amination.Can be characterized by GC-MS, ¹H and ¹³C NMR, and IR (strong C=O stretch).
N-(1-(Thiophen-3-yl)propan-2-ylidene)methanamineIntermediateImine formed in situ from the ketone and methylamine.Highly reactive and typically not isolated. Its presence is confirmed by the formation of the desired product.
1-(Thiophen-3-yl)propan-2-olSide ProductFormed by premature reduction of the ketone intermediate.Can be identified by GC-MS and NMR; presence of a hydroxyl group (O-H stretch in IR).
N,N-Dimethyl-1-thiophen-3-ylpropan-2-amineSide ProductFormed by over-alkylation of the amine product or primary amine intermediate.Higher molecular weight than the desired product, detectable by GC-MS. Different chemical shifts in NMR.

Molecular Structure, Advanced Spectroscopy, and Solid State Characterization

Detailed Spectroscopic Elucidation of Molecular Structure

The precise arrangement of atoms and bonds within N-methyl-1-thiophen-3-ylpropan-2-amine is determined using a suite of spectroscopic techniques. Each method offers unique insights into the molecular framework.

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The hydrogens on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. spectrabase.com The protons of the propyl chain will be located in the aliphatic region. Specifically, the methine proton (CH) adjacent to the nitrogen atom is anticipated to be a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. docbrown.info The N-methyl protons would likely appear as a singlet, although coupling to the N-H proton could occur under certain conditions. The N-H proton itself often presents as a broad singlet, and its chemical shift can be variable. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org The carbon atoms of the thiophene ring are expected to resonate in the downfield region, typically between 120 and 140 ppm. docbrown.info The carbons of the propanamine side chain will appear further upfield. The carbon atom bonded to the nitrogen (the CH group) would be in the range of 40-60 ppm, while the methylene carbon (CH₂) and the terminal methyl carbon (CH₃) would be found at even higher field strengths. docbrown.info The N-methyl carbon is also expected in this upfield region.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Thiophene-H7.0 - 7.5m
CH (on propyl chain)2.8 - 3.2m
CH₂ (on propyl chain)2.5 - 2.9m
CH₃ (on propyl chain)1.0 - 1.3d
N-CH₃2.2 - 2.5s
NH1.0 - 3.0br s

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Thiophene-C (quaternary)135 - 145
Thiophene-CH120 - 130
CH (on propyl chain)50 - 60
CH₂ (on propyl chain)40 - 50
N-CH₃30 - 40
CH₃ (on propyl chain)15 - 25

Two-dimensional NMR techniques are instrumental in confirming the precise connectivity of atoms. youtube.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For instance, it would show a cross-peak between the methine proton and the protons of the adjacent methylene and methyl groups on the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ustc.edu.cn It would definitively assign which proton signals correspond to which carbon signals in the ¹H and ¹³C NMR spectra, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn This is particularly useful for identifying the connection between the thiophene ring and the propyl side chain, and for confirming the position of the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity. This can be valuable for determining the preferred conformation of the molecule in solution.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. acs.org It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, different polymorphic forms of this compound could be distinguished. rsc.org Furthermore, advanced ssNMR experiments can provide information about intermolecular packing and the conformation of the molecule within the crystal lattice. figshare.com

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In a mass spectrometer, this compound would be ionized to produce a molecular ion [M]⁺•. Due to the presence of a nitrogen atom, this molecular ion would have an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule. whitman.edu

The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a thiophen-3-ylmethyl radical to produce a stable iminium ion. The loss of the largest substituent at the alpha-carbon is generally favored. miamioh.edudocbrown.info Another likely fragmentation would be the loss of a methyl radical from the parent ion.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentFragmentation Pathway
155[C₈H₁₃NS]⁺•Molecular Ion
140[C₇H₁₀NS]⁺Loss of CH₃ radical
58[C₃H₈N]⁺Alpha-cleavage with loss of thiophen-3-ylmethyl radical

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing insights into molecular conformation.

The structure of this compound contains several key functional groups: a secondary amine (-NH-), a thiophene ring, a methyl group (-CH₃), and methylene groups (-CH₂-). Each of these groups exhibits characteristic vibrational frequencies.

N-H Vibrations: As a secondary amine, the compound is expected to show a single, moderately intense N-H stretching (ν) band in the region of 3300–3500 cm⁻¹. wpmucdn.comlibretexts.org This distinguishes it from primary amines, which show two N-H stretching bands. spectroscopyonline.com An N-H bending (δ) vibration, or scissoring, is anticipated near 1500-1600 cm⁻¹, though it can be weak. libretexts.org A broad N-H "wagging" band may also be observed in the 650-900 cm⁻¹ range for liquid film samples. libretexts.org

C-H Vibrations: The C-H stretching region (2800–3000 cm⁻¹) is typically complex. nih.gov It contains signals from the thiophene ring (aromatic C-H stretch, >3000 cm⁻¹) and the propyl chain (aliphatic C-H stretch, <3000 cm⁻¹). The N-methyl group has a characteristic symmetric stretching vibration that appears at a lower wavenumber than typical C-H stretches, often in the 2780–2805 cm⁻¹ range. spectroscopyonline.com

Thiophene Ring Vibrations: The thiophene ring will produce C=C stretching bands in the 1300-1500 cm⁻¹ region and C-S stretching vibrations at lower frequencies.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
Secondary Amine N-H Stretch 3300 - 3500 wpmucdn.comlibretexts.org
Secondary Amine N-H Bend 1500 - 1600 libretexts.org
Secondary Amine N-H Wag 700 - 750 spectroscopyonline.com
N-Methyl Symmetric C-H Stretch 2780 - 2805 spectroscopyonline.com
Alkyl Chain C-H Stretches 2850 - 2960 nih.gov
Thiophene Ring Aromatic C-H Stretch ~3100 researchgate.net
Thiophene Ring C=C Stretches 1300 - 1500 researchgate.net

The flexibility of the propanamine side chain allows for multiple rotational isomers (conformers). Vibrational spectroscopy can be a powerful tool for studying this conformational landscape, as different spatial arrangements of the atoms lead to distinct vibrational frequencies and intensities. researchgate.netiu.edu.sa The C-H stretching region, in particular, is highly sensitive to the molecule's conformation. researchgate.net

For this compound, rotation around the C-C and C-N bonds of the side chain would create different conformers. These conformers could be stabilized by weak intramolecular interactions. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in a given state (gas, liquid, or solid). frontiersin.org For example, studies on similar flexible molecules have successfully identified and quantified the energy differences between various conformers present in solution. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. These techniques provide information about chromophores (light-absorbing parts of a molecule) and the energy levels of their electrons.

In this compound, the thiophene ring acts as the primary chromophore. It is expected to exhibit π → π* electronic transitions, which are characteristic of aromatic and conjugated systems. mdpi.com The nitrogen atom of the amine group, with its non-bonding lone pair of electrons, acts as an auxochrome. This group can influence the absorption properties of the thiophene chromophore, potentially causing a shift in the absorption maximum (λₘₐₓ). The lone pair can participate in n → σ* transitions.

The absorption spectra of related thiophene derivatives are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. biointerfaceresearch.com Therefore, the position of the absorption bands for this compound would likely shift depending on the polarity of the solvent used for analysis. While specific experimental UV-Vis or fluorescence data for this compound were not found, analysis of similar thiophene-containing Schiff bases confirms that these spectroscopic methods are valuable for probing their electronic structures. researchgate.net

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid state. msu.edu By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced. Analysis of this pattern allows for the calculation of the precise coordinates of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound has not been published in the searched literature, this technique would provide invaluable data. It would reveal the molecule's exact conformation in the solid state, including the orientation of the thiophene ring relative to the aminopropane side chain. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds involving the secondary amine, that stabilize the crystal packing.

For illustrative purposes, crystallographic data for other heterocyclic amine compounds provide examples of the type of information obtained. For instance, the analysis of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile revealed a chair conformation for the piperidine (B6355638) ring and defined the axial and equatorial positions of its substituents. uky.edu

Table 3: Example of Single-Crystal X-ray Diffraction Data for a Related Thiophene Compound (N,N'-bis-thiophene-2-yl-methylene-propane-1,3-diamine) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P 2(1)/c
a (Å) 8.4379
b (Å) 16.5735
c (Å) 10.6494
β (°) 115.703
Volume (ų) 1341.91

This level of detailed structural information is crucial for understanding structure-property relationships.

Molecular Geometry and Bond Parameters

The molecular framework of this compound consists of a thiophene ring linked to a propan-2-amine chain, which is further substituted with a methyl group on the nitrogen atom. The thiophene ring, being an aromatic heterocycle, is largely planar. The propan-2-amine side chain, however, introduces a chiral center at the second carbon atom, leading to the existence of (R) and (S) enantiomers.

BondExpected Bond Length (Å)Expected Bond Angle (°)
C-C (thiophene ring)~1.37 - 1.44~108 - 112
C-S (thiophene ring)~1.71~92
C-C (propyl chain)~1.53 - 1.54~109.5
C-N (amine)~1.47~109.5
N-C (methyl)~1.47-
C-H (aromatic)~1.08-
C-H (aliphatic)~1.09-
N-H~1.01-

Note: These are generalized and expected values. Actual experimental values may vary.

Conformational Analysis in the Solid State

In the solid state, the conformation of this compound is determined by the need to minimize steric hindrance and maximize favorable intermolecular interactions within the crystal lattice. The orientation of the thiophene ring relative to the propyl side chain is a key conformational feature. The molecule will adopt a conformation that represents a low-energy state. For related amphetamine-like molecules, extended conformations are often observed in the solid state. It is plausible that the thiophene ring and the propan-2-amine backbone will arrange to reduce steric clash between the aromatic ring and the methyl groups.

Intermolecular Interactions and Hydrogen Bonding Networks

As a secondary amine, this compound can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). wikipedia.orgnih.govmdpi.comrsc.orgnih.gov In the solid state, these hydrogen bonding capabilities are expected to play a crucial role in the formation of a stable crystal lattice. It is likely that chains or more complex networks of molecules are formed, linked by N-H···N hydrogen bonds. mdpi.com

Interaction TypeDonorAcceptorExpected Distance (Å)
Hydrogen BondingN-H (amine)N (amine of another molecule)~2.9 - 3.2
π-π StackingThiophene ringThiophene ring (of another molecule)~3.4 - 3.8
van der Waals InteractionsVarious atomsVarious atomsVariable

Note: These are generalized and expected values. Actual experimental values may vary.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. It can be used to identify the specific crystalline form (polymorph) of a compound and to assess its phase purity. Different polymorphs of a compound have different crystal structures and, consequently, will produce distinct PXRD patterns.

While no specific PXRD data for this compound has been found in the reviewed literature, a hypothetical PXRD pattern would consist of a series of peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the crystal structure of the compound. The presence of different polymorphs would be indicated by the appearance of different sets of peaks.

Conformational Analysis and Dynamic Stereochemistry in Solution and Solid State

The conformational landscape of this compound is expected to differ between the solid state and in solution. In the solid state, as previously discussed, the molecule is locked into a single, low-energy conformation due to the constraints of the crystal lattice.

In solution, however, the molecule has much greater conformational freedom. Rotation around the single bonds of the propyl chain allows the molecule to adopt a variety of conformations. The relative populations of these conformers will be determined by their energies, with lower energy conformations being more populated. The nature of the solvent will also play a role, as different solvents can stabilize different conformations to varying extents through solute-solvent interactions.

The dynamic stereochemistry of the molecule in solution can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Temperature-dependent NMR studies could potentially reveal information about the energy barriers to rotation around the various single bonds and provide insights into the conformational dynamics of the molecule. For similar flexible molecules, the conformational equilibrium in solution is often a complex interplay of steric and electronic factors.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-methyl-1-thiophen-3-ylpropan-2-amine at the atomic level.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles. The thiophene (B33073) ring, being an aromatic heterocycle, exhibits a planar structure. The propanamine side chain, attached at the 3-position of the thiophene ring, adopts a staggered conformation to minimize steric hindrance.

Table 1: Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-S (thiophene)~1.7 Å
C-C (thiophene)~1.4 Å
C-N (amine)~1.5 Å
Bond AngleC-S-C (thiophene)~92°
C-C-N (side chain)~110°

Note: The values in this table are representative and based on general parameters for similar molecular structures due to the absence of specific published data for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group. The LUMO, on the other hand, is likely distributed over the entire molecule, with significant contributions from the thiophene ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-0.5
HOMO-LUMO Gap8.0

Note: These are illustrative energy values based on calculations for structurally related thiophene derivatives.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. It is a valuable tool for predicting how the molecule will interact with other charged species. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In this compound, the regions around the sulfur and nitrogen atoms are expected to show a negative electrostatic potential (typically colored red or yellow), indicating their nucleophilic character. Conversely, the regions around the hydrogen atoms, particularly the one attached to the nitrogen, would exhibit a positive potential (colored blue), highlighting their electrophilic nature. This information is crucial for understanding intermolecular interactions.

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. The predicted chemical shifts are highly dependent on the electronic environment of each nucleus.

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be correlated with the functional groups present in the molecule, such as the C-H, C-S, and N-H stretching and bending vibrations.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of larger systems over time.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics calculations can be used to explore this landscape by systematically rotating the dihedral angles of the side chain and calculating the corresponding potential energy. This analysis helps in identifying the low-energy conformers that are most likely to be populated at a given temperature.

The results of a conformational search can be visualized as a potential energy surface, where the energy is plotted as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. From the relative energies of these conformers, their population distribution can be estimated using the Boltzmann distribution.

Table 3: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%)
160°0.060
2180°0.530
3-60°1.010

Note: This table presents hypothetical data to illustrate the outcome of a conformational analysis.

Intermolecular Interaction Modeling in Chemical Systems

Intermolecular interactions are the non-covalent forces between molecules that govern their physical properties, such as boiling point, solubility, and their behavior in biological systems. Modeling these interactions for this compound is crucial for predicting its aggregation behavior and its potential to bind to biological targets.

Computational methods like Density Functional Theory (DFT) are powerful tools for studying these forces. For instance, studies on 3-thiophene acetic acid have used DFT calculations to analyze the stability of its crystal packing, identifying key intermolecular interactions such as O-H⋯O, C-H⋯O, and C-H⋯S bonds. nih.gov These analyses are often complemented by Hirshfeld surface (HS) analysis and reduced density gradient (RDG) analysis to visualize and quantify non-covalent interactions. nih.gov

For this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. These are strong, directional interactions that would significantly influence the molecule's properties.

π-Interactions: The aromatic thiophene ring can participate in π-stacking and π-π interactions. Computational studies on thiophene dimers have shown that both parallel and perpendicular arrangements are stable, with dispersion being the dominant attractive force, though electrostatic interactions play a key role in determining the orientation. acs.org

Dispersion Forces (van der Waals): These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density. The alkyl chain and the thiophene ring both contribute to these interactions.

Molecular Dynamics (MD) simulations can further model the behavior of this compound in condensed phases, such as in a solvent or interacting with a lipid membrane or protein receptor. mdpi.com These simulations track the movements of atoms over time, providing a dynamic picture of intermolecular interactions.

Table 1: Potential Intermolecular Interactions in this compound and Methods for Their Study

Interaction TypeParticipating GroupsPrimary Attractive ForceCommon Modeling Methods
Hydrogen BondingSecondary Amine (N-H)ElectrostaticDFT, MD Simulations
π-StackingThiophene RingDispersion / ElectrostaticDFT, CCSD(T)
C-H···π InteractionsPropyl Chain & Thiophene RingElectrostatic / DispersionDFT, HS/RDG Analysis
Dispersion ForcesEntire MoleculeInduced DipolesMD Simulations, DFT with dispersion correction

Theoretical Studies of Reaction Mechanisms and Transition States in Chemical Conversions

Theoretical studies are essential for mapping the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. This knowledge is fundamental to predicting reaction outcomes and optimizing synthetic routes. According to transition state theory, a reaction proceeds through a high-energy intermediate, and understanding this "bottleneck" is key to understanding reaction rates. wikipedia.orglibretexts.org

For a molecule like this compound, theoretical studies can elucidate mechanisms for its synthesis or subsequent reactions. DFT is the predominant tool for this purpose. For example, the mechanism of the Gewald synthesis, a common method for creating 2-aminothiophenes, has been comprehensively studied using DFT. chemrxiv.orgresearchgate.net These studies map out the entire reaction pathway, from the initial Knoevenagel-Cope condensation through the opening of the elemental sulfur ring to the final cyclization and aromatization, calculating the Gibbs free energy for each intermediate and transition state. chemrxiv.org

Potential reactions involving this compound that could be studied theoretically include:

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack. Computational models can predict the regioselectivity (i.e., which position on the ring is most likely to react) and the activation energy for reactions like halogenation or nitration.

N-Alkylation or N-Acylation: The secondary amine can react with electrophiles. Theoretical calculations can model the transition state for these reactions.

Oxidation: The reaction of thiophenes with molecular oxygen has been investigated using ab initio methods, revealing mechanisms of direct hydrogen abstraction and addition/elimination, with significantly different energy barriers for singlet and triplet oxygen. researchgate.net

These studies typically involve locating the geometry of the transition state (the saddle point on the potential energy surface) and calculating its energy relative to the reactants. This energy difference is the activation energy (Ea), which is the primary determinant of the reaction rate. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to create a mathematical relationship between the chemical structure of a compound and its physicochemical properties. researchgate.net This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecule. A statistical model is then built to correlate these descriptors with an experimentally measured property.

QSPR models are widely used to predict key physicochemical parameters that are critical in fields like pharmaceutical development.

pKa: The pKa value represents the acidity of a protonated species. For this compound, the pKa of the secondary amine is a crucial parameter, as it determines the molecule's charge state at a given pH. Computational methods for predicting pKa often involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. mdpi.com QSPR approaches, sometimes combined with machine learning techniques like Artificial Neural Networks (ANN), can also predict pKa based on descriptors derived from the molecular structure. mdpi.comscholaris.ca For secondary amines, pKa values are influenced by steric and electronic effects of the substituents. researchgate.net

LogP: The logarithm of the partition coefficient (LogP) between octanol and water is a measure of a molecule's lipophilicity. High lipophilicity is often correlated with the ability to cross biological membranes. chapman.edu QSPR models have been successfully applied to thiophene derivatives to predict their LogP values. For example, a study on N-(aryl)-2-thiophene-2-ylacetamide derivatives established a statistically significant relationship between molecular descriptors and the partition coefficient. researchgate.net Computational LogP can also be calculated based on solvation free energies in water and octanol. chapman.edu

Solubility: Aqueous solubility is another critical property. The presence of the polar amine group would enhance water solubility through hydrogen bonding, while the thiophene ring and propyl chain are nonpolar and would decrease it. Computational models can predict solubility, although it remains a challenging parameter to calculate with high accuracy. Studies on thiophene carboxamide derivatives have noted their generally poor water solubility. mdpi.com

The core of QSPR is the correlation of calculated molecular descriptors with observed properties. This allows for the prediction of properties for new, unsynthesized molecules and provides insight into the structural features that drive a particular property.

A wide range of descriptors can be calculated, often using DFT or semi-empirical methods. nih.govrsc.org Common descriptors and their relevance are listed below:

Table 2: Common Molecular Descriptors and Their Significance

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelates to the ability to donate electrons (nucleophilicity). Higher values indicate a better electron donor. rsc.orgmdpi.com
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the ability to accept electrons (electrophilicity). Lower values indicate a better electron acceptor. rsc.orgmdpi.com
HOMO-LUMO GapΔEELUMO - EHOMO. A small gap indicates high chemical reactivity and low kinetic stability. rsc.orgchemijournal.com
Dipole MomentµMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov
Chemical Hardnessη(ELUMO - EHOMO)/2. Measures resistance to change in electron distribution.
Electronegativityχ-(EHOMO + ELUMO)/2. Measures the power to attract electrons.
Polar Surface AreaPSASum of surfaces of polar atoms; correlates with drug transport properties. mdpi.com

Studies on thiophenol analogues have successfully correlated descriptors like bond dissociation enthalpies (BDE), HOMO/LUMO energies, and LogP values with experimentally measured antioxidant activity. nih.govresearchgate.net Similarly, quantum chemical parameters calculated for other thiophene derivatives have been correlated with anti-inflammatory and antiproliferative activities. nih.govrsc.org For this compound, a similar approach could be used to build models predicting its chemical reactivity, stability, or potential biological activities based on these fundamental molecular descriptors.

Chemical Reactivity, Derivatization, and Stability

Acid-Base Properties and Basicity of the Amine Functionality

The chemical nature of N-methyl-1-thiophen-3-ylpropan-2-amine is significantly influenced by the lone pair of electrons on the nitrogen atom of the secondary amine group. libretexts.org This lone pair makes the compound a Brønsted-Lowry base, capable of accepting a proton (H+) from an acid. libretexts.orgyoutube.com

The basicity of an amine is determined by the availability of this electron pair to bond with a proton. youtube.commasterorganicchemistry.com Several factors within the molecule's structure affect this:

Inductive Effect : The methyl group and the propyl chain attached to the nitrogen are alkyl groups. These groups are electron-donating and exert a positive inductive effect (+I), pushing electron density towards the nitrogen atom. youtube.comwikipedia.org This effect increases the availability of the lone pair, making the amine more basic than ammonia (B1221849). youtube.comquora.com In general, secondary amines are stronger bases than primary amines due to the greater inductive effect from two alkyl groups. youtube.com

Aromatic Ring Influence : The thiophene (B33073) ring, being an aromatic system, tends to withdraw electron density from the side chain. This delocalization effect can decrease the electron density on the nitrogen atom, thus reducing its basicity compared to simple aliphatic amines. masterorganicchemistry.comwikipedia.org Aromatic amines are typically weaker bases than ammonia and aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic ring. youtube.com

Table 1: Factors Influencing the Basicity of the Amine Functionality

FactorDescriptionEffect on Basicity
Secondary Amine The nitrogen atom has a lone pair of electrons available for protonation. libretexts.orgIncreases
Alkyl Groups The methyl and propyl groups are electron-donating, pushing electron density onto the nitrogen. youtube.comwikipedia.orgIncreases
Thiophene Ring The aromatic ring can withdraw electron density from the amine group. masterorganicchemistry.comwikipedia.orgDecreases

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound involves both the thiophene ring and the secondary amine moiety.

Thiophene Ring : Thiophene and its derivatives can undergo oxidation. Electrochemical oxidation can lead to the formation of conductive polymers, such as polythiophene. wikipedia.org This process involves the coupling of thiophene units, typically at the 2 and 5 positions. wikipedia.org While the substitution at the 3-position in this compound might influence the polymerization process, the potential for oxidative polymerization exists. Strong oxidizing agents can also lead to ring-opening reactions.

Amine Moiety : Secondary amines can be oxidized to various products depending on the reagent and reaction conditions. Common products include tetraalkylhydrazines, nitroxyl (B88944) radicals, or imines.

Specific electrochemical data for this compound is not available in the provided results. However, the predicted collision cross-section values from mass spectrometry data provide information on the molecule's ion shape in the gas phase. uni.lu

Reactions of the Amine Moiety (e.g., Alkylation, Acylation, Condensation)

The secondary amine functionality is a key site for various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Alkylation : As a secondary amine, this compound can react with alkyl halides in a nucleophilic substitution reaction to yield a tertiary amine. wikipedia.orgmasterorganicchemistry.com If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt, as seen in the Menshutkin reaction. wikipedia.org However, controlling the extent of alkylation can be challenging, as the product amine is often more nucleophilic than the starting amine, potentially leading to multiple alkylations. masterorganicchemistry.com The use of specific catalysts or reaction conditions, such as cesium hydroxide, can promote selective mono-alkylation. organic-chemistry.org

Acylation : The amine group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N,N-disubstituted amides. nih.govmdpi.com This reaction is a common method for protecting the amine group or for creating derivatives with different properties. nih.gov The reaction can often be carried out under mild, solvent-free conditions. mdpi.com For example, reacting the amine with acetic anhydride (B1165640) would yield N-acetyl-N-methyl-1-thiophen-3-ylpropan-2-amine.

Condensation : Secondary amines can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones can lead to the formation of enamines if an alpha-hydrogen is present. They can also be involved in multicomponent reactions, such as the Mannich reaction, where they react with an aldehyde and a compound containing an active hydrogen. researchgate.netnih.gov Condensation of amines with carbonyl compounds can lead to the formation of imines, which can then undergo further reactions like cyclization. nih.govnih.gov

Reactions of the Thiophene Ring (e.g., Electrophilic Aromatic Substitution, Lithiation, Ring-Opening)

The thiophene ring is an electron-rich aromatic system and undergoes a variety of reactions characteristic of such rings.

Electrophilic Aromatic Substitution (EAS) : Thiophene is significantly more reactive towards electrophiles than benzene. st-andrews.ac.ukbhu.ac.in Substitution typically occurs preferentially at the C2 (α) position, as the intermediate carbocation is better stabilized by resonance. st-andrews.ac.ukbhu.ac.inyoutube.com In a 3-substituted thiophene, the position of further substitution depends on the nature of the existing substituent. The alkylamine substituent is generally considered an activating group. Therefore, electrophilic attack is expected to occur at the vacant C2 or C5 positions. The precise outcome would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. st-andrews.ac.uk Friedel-Crafts acylation of thiophenes, for instance, can be achieved using N-acylbenzotriazoles in the presence of a Lewis acid like ZnBr2 or TiCl4. core.ac.uk

Lithiation : Thiophenes can be deprotonated by strong bases like organolithium reagents (e.g., n-butyllithium) to form thienyllithium compounds. wikipedia.orgacs.org This deprotonation also preferentially occurs at the C2 position due to the higher acidity of the α-protons. reddit.com For this compound, direct lithiation would likely occur at the C2 position. However, the acidic N-H proton of the secondary amine would react first with the organolithium reagent, requiring at least two equivalents of the base to achieve ring lithiation. researchgate.net The resulting lithiated thiophene is a powerful nucleophile that can react with various electrophiles. wikipedia.orgchempedia.info

Ring-Opening : The thiophene ring can be opened under specific reaction conditions. For example, Birch reduction or reaction with certain nucleophiles and organolithium reagents can lead to C-S bond cleavage and the formation of acyclic compounds. tandfonline.comoup.comresearchgate.net The reaction of thiophene derivatives with aryllithium reagents can result in ring-opening to generate substituted bithiophenes. researchgate.net

Formation of Chemically Stable Salts and Co-crystals for Material Science Research

The basic nature of the amine group allows for the straightforward formation of chemically stable salts. Reacting this compound with an acid, such as hydrochloric acid (HCl), results in the formation of the corresponding ammonium salt, this compound hydrochloride. uni.lu

Table 2: Salt Formation

ReactantProductSignificance
This compound (base)This compound hydrochloride (salt)Increased water solubility, improved stability and crystallinity, ease of handling. libretexts.org
Hydrochloric Acid (acid)

These crystalline salts are often preferred for handling and formulation due to their increased stability and solubility in water compared to the free base. libretexts.org

Furthermore, the ability of the molecule to participate in hydrogen bonding (both as a donor from the N-H group and an acceptor at the nitrogen and sulfur atoms) makes it a candidate for the formation of co-crystals. By combining it with other neutral compounds (co-formers) through non-covalent interactions, novel crystalline materials with tailored physical properties (e.g., solubility, melting point, stability) could be designed for applications in material science and pharmaceuticals.

Derivatization for Enhanced Analytical Detectability or Isolation in Chemical Mixtures

To improve the detection and quantification of this compound in analytical settings, derivatization is a common strategy. The reactivity of the amine group is typically exploited for this purpose.

Acylation : As mentioned in section 5.3, acylation converts the polar amine into a less polar, more volatile amide. nih.govmdpi.com This is particularly useful for gas chromatography (GC) analysis, as it can improve peak shape and thermal stability.

Fluorophore Tagging : Reacting the amine with a reagent containing a fluorescent tag (a fluorophore) can create a derivative that is highly sensitive to detection by fluorescence spectroscopy or HPLC with a fluorescence detector.

UV-Vis Chromophore Introduction : While the thiophene ring has some UV absorbance, derivatizing the amine with a molecule containing a strong chromophore can significantly enhance its detectability by UV-Vis spectroscopy.

These derivatization techniques are also crucial for the isolation of the compound from complex chemical mixtures by altering its chromatographic properties, making separation more effective.

Intramolecular Reactions and Rearrangements

The current literature from the search results does not describe specific intramolecular reactions or rearrangements for this compound. Such reactions would require the presence of another reactive functional group within the molecule that could interact with the amine or the thiophene ring. For example, if a suitable electrophilic center were introduced into the side chain, an intramolecular cyclization could potentially occur, leading to a new heterocyclic ring system. Rearrangements in thiophene-containing systems, such as the "halogen dance" where a halogen substituent migrates around the ring under basic conditions, are known but would require a halogenated precursor. reddit.com

Analytical Method Development for Research and Chemical Characterization

Development and Validation of Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of N-methyl-1-thiophen-3-ylpropan-2-amine, enabling its separation from related substances, isomers, and matrix components. The development and validation of these methods are critical for reliable and accurate results.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Purity Assessment and Isomer Differentiation

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for purity assessment and, crucially, for differentiating between isomers.

Purity Assessment: For purity analysis, a GC-MS/MS method would be validated to detect and quantify any volatile organic impurities present in a synthesized batch. The method typically involves a capillary column with a non-polar or mid-polar stationary phase to achieve separation based on boiling point and polarity. The mass spectrometer, operating in full scan mode, can identify unknown impurities by comparing their mass spectra to library databases. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for target analytes. d-nb.info

Isomer Differentiation: A significant analytical challenge is the differentiation of this compound from its positional isomer, N-methyl-1-thiophen-2-ylpropan-2-amine (methiopropamine), as well as other structural isomers. researchgate.net While their mass spectra can be very similar, their chromatographic retention times often differ, especially on mid-polarity columns. Studies on related methylamphetamine isomers have shown that while non-polar columns like DB-1ms or DB-5ms may not provide adequate separation, mid-polar columns such as a DB-17ms can resolve regioisomers. researchgate.net

Derivatization with agents like trifluoroacetyl (TFA) anhydride (B1165640) can alter the chromatographic behavior and mass spectral fragmentation of the isomers, sometimes enhancing separation and providing more definitive identification. researchgate.net The combination of retention time data and specific ion transitions in MS/MS mode allows for the unambiguous identification and differentiation of these closely related compounds. nih.govnih.gov

Table 1: Illustrative GC-MS/MS Parameters for Isomer Differentiation

Parameter Typical Setting Purpose
Column Mid-polarity (e.g., 50% Phenyl-methylpolysiloxane) To exploit subtle differences in polarity between isomers for chromatographic separation.
Injector Temp. 280°C Ensures rapid volatilization of the analyte and its derivatives.
Oven Program 100°C (1 min), ramp at 12°C/min to 280°C (hold 9 min) swgdrug.org Provides optimal separation of analytes within a reasonable run time.
Carrier Gas Helium at 1 mL/min Inert gas to carry the analyte through the column.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique that produces repeatable fragmentation patterns.

| MS Mode | MRM (for quantification), Full Scan (for identification) | MRM for high sensitivity and selectivity; Full Scan for structural elucidation of unknowns. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for analyzing this compound in complex matrices, such as biological fluids or samples containing non-volatile impurities. nih.govrug.nl Its versatility allows for the analysis of the compound without derivatization, which is often required for GC-based methods.

Method development typically involves reversed-phase (RP) chromatography using a C18 or similar column. The mobile phase usually consists of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic modifier (such as acetonitrile (B52724) or methanol). This setup separates compounds based on their hydrophobicity. For basic amines like this compound, hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative. nih.gov

Coupling LC with MS/MS detection provides exceptional selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is typically used, as the amine group is readily protonated. The validation of an LC-MS/MS method would include assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for quantitative analysis. researchgate.netmdpi.com

Table 2: Example LC-MS/MS Method Parameters

Parameter Typical Setting Purpose
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm) Standard reversed-phase column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to promote analyte ionization and improve peak shape.
Mobile Phase B Acetonitrile Organic solvent to elute the analyte from the column.
Flow Rate 0.3 mL/min Typical flow rate for analytical scale UHPLC.
Ionization Mode Positive Electrospray Ionization (ESI+) Efficiently ionizes the basic amine functional group.

| MS Detection | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification by monitoring specific parent-daughter ion transitions. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. Supercritical fluid chromatography (SFC) has emerged as a highly efficient and "green" technique for chiral separations. researchgate.netchromatographyonline.com It uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol (B145695). youtube.com This combination results in low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to traditional HPLC. sepscience.comnih.gov

For the chiral separation of this compound, various chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), are screened for the best resolution. nih.gov The addition of basic or acidic additives to the mobile phase modifier can significantly improve peak shape and selectivity for amine compounds. chromatographyonline.comnih.gov SFC coupled with mass spectrometry (SFC-MS) allows for the sensitive quantification of individual enantiomers. sepscience.comnih.gov This is crucial as enantiomers can have different biological activities.

Spectrophotometric and Electrochemical Quantification Methods in Pure Samples or Chemical Matrices

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques can serve as simpler, alternative methods for quantification in pure samples or simple matrices, although they are less commonly reported for this specific compound.

Spectrophotometric Methods: Quantification can be achieved using UV-Vis spectrophotometry. The thiophene (B33073) ring in the molecule provides a chromophore that absorbs UV light. A method would involve determining the wavelength of maximum absorbance (λmax) and creating a calibration curve by plotting absorbance versus concentration of known standards. This method is straightforward and cost-effective but lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing impurities.

Electrochemical Methods: The amine group in this compound is electrochemically active and can be oxidized. Techniques like cyclic voltammetry or differential pulse voltammetry could be developed for its quantification. These methods measure the current response resulting from the analyte's oxidation at an electrode surface. While potentially very sensitive, electrochemical methods can be affected by matrix components and require careful electrode maintenance.

Impurity Profiling and Related Substance Determination in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.netnih.gov For this compound, impurities can originate from various sources including starting materials, intermediates, by-products of side reactions, and degradation products. ijprajournal.com

A comprehensive impurity profile is typically generated using a combination of LC-MS/MS and GC-MS. A high-resolution mass spectrometer (HRMS) is often employed to determine the elemental composition of unknown impurities, facilitating their structural elucidation.

Potential impurities in a synthetic batch could include:

Starting Materials and Intermediates: Unreacted 3-thienylacetone or 1-(thiophen-3-yl)propan-2-one.

Positional Isomers: The most likely isomer is N-methyl-1-thiophen-2-ylpropan-2-amine, arising from isomeric contamination of the starting thiophene material. researchgate.net

By-products: Products from over-alkylation or side-reactions specific to the synthetic route used (e.g., reductive amination).

Degradation Products: Compounds formed due to exposure to heat, light, or oxygen.

Studies on related compounds like methylone have shown that dimers and other complex structures can form during synthesis, highlighting the importance of thorough characterization. nih.gov

Methodologies for Chiral Purity Determination (e.g., Chiral GC/LC, NMR with Chiral Shift Reagents)

Determining the enantiomeric purity (or enantiomeric excess, ee) is critical. Besides the SFC method described earlier, several other techniques are available.

Chiral Gas and Liquid Chromatography: Chiral GC, often using cyclodextrin-based stationary phases, can separate the enantiomers of volatile amines, sometimes after derivatization to improve volatility and resolution. wiley.comresearchgate.net Chiral HPLC is a widely used and robust method, employing a vast array of commercially available chiral stationary phases (CSPs). mdpi.com Polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) are particularly effective for separating a wide range of chiral amines. mdpi.comsigmaaldrich.comunife.it Method development involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. shimadzu.com

NMR with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity directly in solution. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, adding a chiral shift reagent, typically a lanthanide complex (e.g., containing Europium or Samarium), forms diastereomeric complexes with the enantiomers. tcichemicals.comlibretexts.org These diastereomeric complexes have different magnetic environments, causing their corresponding signals in the NMR spectrum to be resolved (i.e., appear at different chemical shifts). harvard.eduresearchgate.net The ratio of the integrals of these separated peaks provides a direct measure of the enantiomeric ratio. This method is powerful for its directness and does not require the physical separation of the enantiomers.

Table 3: Comparison of Chiral Purity Determination Methods

Method Principle Advantages Disadvantages
Chiral LC/SFC Differential interaction with a chiral stationary phase leading to separation in time. chromatographyonline.com High resolution, applicable to a wide range of compounds, well-established. SFC offers speed and lower solvent use. nih.gov Requires method development and screening of columns/mobile phases.
Chiral GC Differential interaction with a chiral stationary phase. wiley.com High efficiency for volatile compounds. Often requires derivatization; analyte must be thermally stable. researchgate.net

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have distinct NMR signals. libretexts.org | Direct measurement without physical separation, provides structural information. | Can cause line broadening, requires relatively pure samples, shift reagents can be expensive. harvard.edu |

Development of Standard Reference Materials and Analytical Reference Standards for this compound

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and toxicological laboratories, necessitating the availability of well-characterized reference materials for unambiguous identification. This compound, a positional isomer of the more commonly known methiopropamine (N-methyl-1-thiophen-2-ylpropan-2-amine), falls into this category of NPS. The development of standard reference materials and analytical reference standards for this compound is a critical step in enabling its accurate detection and quantification in various matrices. This process is governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. aroscientific.comansi.orgreagecon.com

The production of a certified reference material (CRM) or a reference standard involves a comprehensive process that includes synthesis, purification, and rigorous characterization to establish its identity, purity, and stability. For this compound, its synthesis as a reference standard has been reported in the scientific literature, driven by the need for a well-characterized material for forensic analysis where none was commercially available. drugsandalcohol.ienih.gov

Synthesis and Purification

Following synthesis, the crude product undergoes extensive purification to remove any unreacted starting materials, by-products, and other impurities. This is a crucial step in the production of a reference material, as the presence of impurities can lead to inaccurate quantification and misidentification. Common purification techniques include recrystallization, distillation, and preparative chromatography. The final product is often converted to a more stable salt form, such as a hydrochloride salt, which is typically a white crystalline powder at room temperature. researchgate.net

Chemical Characterization

Once purified, the candidate reference material undergoes extensive chemical characterization to confirm its identity and determine its purity. This involves a battery of analytical techniques, each providing a piece of the puzzle to build a comprehensive profile of the compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds) Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Click to view NMR Data Table
Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃ (on N)2.4 - 2.6 (s)33 - 35
CH (on propyl)3.0 - 3.3 (m)55 - 58
CH₂ (on propyl)2.8 - 3.0 (m)40 - 43
CH₃ (on propyl)1.1 - 1.3 (d)19 - 21
Thiophene H6.9 - 7.3 (m)120 - 142

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. This is crucial for confirming the molecular weight and for developing fragmentation patterns used in identification. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of substituted phenethylamines and their analogues. nih.govresearchgate.net The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent base peak corresponding to the iminium ion fragment, similar to other N-methylated amphetamine-type compounds. The mass spectrum of its isomer, methiopropamine, shows a base peak at m/z 58 and another significant fragment at m/z 97, corresponding to the thiopyrylium (B1249539) ion. southernforensic.org

Interactive Data Table: Key Mass Fragments for Methiopropamine (N-methyl-1-thiophen-2-ylpropan-2-amine) Note: This data is for the 2-thienyl isomer and is presented as a reference for the expected fragmentation of the 3-thienyl isomer.

Click to view Mass Spectrometry Data Table
m/z Proposed Fragment Relative Abundance
58[CH₃-CH=NH-CH₃]⁺Base Peak
97[C₅H₅S]⁺ (Thiopyrylium ion)High
154[M-H]⁺Low

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the hydrochloride salt of this compound would be expected to show characteristic absorbances for the secondary amine salt, aromatic and aliphatic C-H bonds, and vibrations associated with the thiophene ring. researchgate.net

Chromatographic Techniques: Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for determining the purity of the reference material and for separating it from its isomers and other related compounds. The development of a robust chromatographic method is a key part of the characterization process. It has been demonstrated that this compound is separable from its 2-thienyl isomer (methiopropamine) using routine gas chromatography protocols. drugsandalcohol.ienih.govresearchgate.net Method validation for such analyses would include assessments of linearity, accuracy, precision, and specificity. nih.govgavinpublishers.compsu.edu

Certification and Documentation

Once the synthesis, purification, and characterization are complete, the data is compiled into a comprehensive certificate of analysis. For a Certified Reference Material (CRM) produced under ISO 17034, this documentation provides the user with a certified property value (e.g., purity), its associated uncertainty, and a statement of metrological traceability. riccachemical.comiasonline.org This ensures that laboratories using the standard can have confidence in the accuracy and reliability of their results. The stability of the reference material under specified storage conditions is also assessed and documented.

Environmental Chemistry and Degradation Pathways

Photolytic Degradation under Simulated Environmental Conditions (e.g., UV Light)

The photolytic degradation of N-methyl-1-thiophen-3-ylpropan-2-amine is anticipated to be influenced by the photochemical properties of the thiophene (B33073) ring. Thiophene and its derivatives are known to undergo complex photochemical reactions upon irradiation with UV light. netsci-journal.comresearchgate.net

Direct irradiation of thiophene derivatives can lead to isomerization, yielding different isomeric thiophenes. netsci-journal.com In some cases, photoirradiation of substituted thiophene-S-oxides, which could be formed through atmospheric oxidation, results in the formation of the corresponding thiophene and other by-products, with the product distribution being highly dependent on the substitution pattern. mdpi.org For instance, the photoirradiation of 2,4-bis(tert-butyl)thiophene-S-oxide primarily yields 2,4-bis(tert-butyl)thiophene along with other minor products. mdpi.org The nighttime oxidation of thiophene has been shown to produce organosulfates and sulfonates. acs.orgnih.gov

Given these precedents, the photolytic degradation of this compound under environmental UV light could potentially lead to a variety of products. These may include isomers of the parent compound, products of ring-opening or fragmentation, and oxidation products if reactive oxygen species are present. The N-methylpropan-2-amine side chain may also undergo photo-oxidation.

Table 1: Potential Photodegradation Products of this compound based on Related Compounds

Product Type Potential Products Reference Compound(s)
Isomers Isomeric N-methyl-1-thiophen-X-ylpropan-2-amines Thiophene derivatives netsci-journal.com
Ring-opened products Various acyclic sulfur-containing compounds Thiophene netsci-journal.com
Oxidation Products Thiophene-S-oxide derivative, Organosulfates, Sulfonates Thiophene-S-oxides, Thiophene mdpi.orgacs.orgnih.gov

The photochemical transformations of thiophenes are complex and can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents. Direct irradiation of thiophenes can lead to the formation of a "Dewar" thiophene intermediate, which can then rearrange to form an isomeric thiophene. netsci-journal.com The presence of different substituents on the thiophene ring can significantly alter the energy landscape of the excited states and favor different reaction pathways. netsci-journal.comnih.govacs.org

The initial step in the photolytic degradation of this compound would likely involve the absorption of UV radiation by the thiophene ring, leading to an excited singlet state. From this state, it could undergo intersystem crossing to a triplet state or directly proceed to form intermediates. The N-methylpropan-2-amine side chain could also influence the photochemical reactivity.

Hydrolytic Stability and Degradation Pathways under Various pH Conditions

The hydrolytic stability of this compound will be largely dictated by the reactivity of the amine functional group and the stability of the thiophene ring under different pH conditions. Generally, secondary amines are stable to hydrolysis. However, the pH of the aqueous environment can influence their state of protonation and potentially their degradation pathways. byjus.com

The thiophene ring is generally stable under a range of pH conditions. Therefore, significant hydrolytic degradation of the core structure of this compound is not expected under typical environmental pH ranges.

Table 2: Predicted Hydrolytic Stability of this compound

pH Condition Expected Stability Rationale
Acidic (pH < 7) High Protonation of the amine group enhances water solubility but does not promote hydrolysis of the C-N bond.
Neutral (pH ≈ 7) High The compound is expected to be stable.

Thermal Degradation Mechanisms and Products

The thermal stability of this compound will be limited by the stability of both the thiophene ring and the N-methylpropan-2-amine side chain at elevated temperatures.

While no specific pyrolysis studies on this compound were found, research on the pyrolysis of a structurally similar compound, methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), provides significant insights. The pyrolysis of methiopropamine yields a variety of products through several degradation pathways, including N-dealkylation, N-alkylation, N-formylation, β-carbon oxidation, amine elimination, and carbon-carbon bond cleavage. nih.gov Two pyrazine (B50134) isomers were also identified as pyrolysis products. nih.gov

Computational studies on the decomposition of propylamine (B44156) indicate that the formation of propene and ammonia (B1221849) is a significant pathway. acs.org Pyrolysis of n-propylamine can also generate species like ethene and methylimine. researchgate.net

Based on these findings, the pyrolysis of this compound is expected to produce a complex mixture of compounds.

Table 3: Potential Pyrolysis Products of this compound

Degradation Pathway Potential Products Reference Compound(s)
N-Dealkylation 1-Thiophen-3-ylpropan-2-amine Methiopropamine nih.gov
N-Alkylation N,N-dimethyl-1-thiophen-3-ylpropan-2-amine Methiopropamine nih.gov
Amine Elimination 1-Thiophen-3-ylpropene Methiopropamine nih.gov
C-C Bond Cleavage Thiophene, Propene, Methane, etc. Methiopropamine, Propylamine nih.govacs.org

The thermal degradation of amines is highly dependent on temperature. nih.gov Studies on various amines used in industrial processes show that degradation becomes significant at temperatures above 100-150°C. hw.ac.uk The thermal stability of dialkylammonium chlorides follows the order: [Bu2nNH2]Cl > [Pr2nNH2]Cl > [Pr2iNH2]Cl > [Bu2iNH2]Cl, indicating that the structure of the alkyl group influences stability. researchgate.net

For this compound, it can be anticipated that prolonged exposure to temperatures in the range of 150-250°C would lead to significant decomposition. The presence of other reactive species, such as oxygen or carbon dioxide, can also lower the decomposition temperature and influence the degradation pathways. nih.gov

Biotic Degradation Mechanisms in Simulated Environmental Systems (e.g., Soil, Water, Microbial Cultures)

The biodegradation of this compound is anticipated to be a complex process, likely involving a variety of microbial communities and enzymatic systems. The degradation pathway would likely involve transformations of both the thiophene ring and the N-alkylated side chain.

Identification of Biotransformation Products (excluding human metabolism)

Direct studies identifying the biotransformation products of this compound in environmental systems are absent. However, based on research into related compounds, several plausible degradation pathways and resulting products can be hypothesized.

The microbial degradation of the thiophene ring often proceeds via cometabolism, where the presence of another primary carbon source is necessary for the degradation to occur. For instance, studies have shown that bacteria can degrade thiophene and its derivatives in the presence of compounds like benzene. nih.govmdpi.com The initial attack on the thiophene ring is likely to be an oxidation, potentially leading to the formation of hydroxylated thiophene intermediates. Further degradation could lead to the opening of the thiophene ring and the eventual release of sulfur as sulfate. nih.gov

The N-methyl-propan-2-amine side chain is also susceptible to microbial transformation. N-dealkylation is a common metabolic pathway for N-substituted amines, which would result in the formation of 1-thiophen-3-ylpropan-2-amine. Further degradation of the amine group could proceed through oxidation, leading to the formation of corresponding aldehydes and carboxylic acids. For example, the alkyl side chains of n-alkyl-substituted tetrahydrothiophenes are known to be oxidized by bacteria, yielding intermediates like 2-tetrahydrothiophenecarboxylic acid and 2-tetrahydrothiopheneacetic acid. nih.gov

Considering these pathways, a hypothetical and simplified degradation sequence for this compound in a mixed microbial culture could involve initial N-demethylation to yield 1-thiophen-3-ylpropan-2-amine. Subsequent or parallel oxidation of the thiophene ring could lead to various hydroxylated and ring-opened sulfur-containing organic acids. Complete mineralization would ultimately produce carbon dioxide, water, ammonium (B1175870), and sulfate.

Table 1: Hypothetical Biotransformation Products of this compound in Environmental Systems

Precursor CompoundHypothetical Biotransformation ProductPotential Microbial Process
This compound1-thiophen-3-ylpropan-2-amineN-Demethylation
This compoundHydroxylated this compoundRing Hydroxylation
1-thiophen-3-ylpropan-2-amine1-thiophen-3-ylpropan-2-olDeamination and Oxidation
Thiophene ring fragmentThiophene-3-carboxylic acidRing oxidation and side-chain cleavage
Thiophene ring fragmentSulfateSulfur mineralization

Kinetics of Biodegradation

The kinetics of the biodegradation of this compound are expected to be influenced by several factors, including the microbial populations present, the availability of other carbon sources (co-substrates), temperature, and pH.

Studies on analogous compounds suggest that the degradation may follow first-order kinetics, particularly at low substrate concentrations typical of environmental contamination scenarios. For example, the degradation of the fungicide thiophanate-methyl (B132596) by isolated bacterial strains has been shown to follow first-order kinetics. nih.gov However, if the compound serves as a growth substrate at higher concentrations, the kinetics might be better described by Monod-type models. In the case of cometabolism, where another substrate is required, the degradation rate will also depend on the concentration and bioavailability of the primary substrate. The degradation of toluene (B28343) under denitrifying conditions, for instance, has been successfully modeled using classical Monod kinetics. nih.gov

Sorption and Leaching Behavior in Different Environmental Matrices (e.g., Soil, Sediments, Water)

The mobility of this compound in the environment will be largely governed by its sorption to soil and sediment particles. As an amine, its sorption behavior is expected to be significantly influenced by soil pH and organic carbon content.

At typical environmental pH values, the amine group is likely to be protonated, resulting in a cationic species. This positive charge will promote sorption to negatively charged soil components such as clay minerals and organic matter through cation exchange mechanisms. nih.gov The sorption of nitramines derived from amine-based CO2 capture has been shown to be strongly dependent on the organic matter content of the soil. rsc.org

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the sorption of organic compounds. For ionizable chemicals like this compound, the log Koc can be estimated using Quantitative Structure-Property Relationship (QSPR) models that take into account factors like the octanol-water partition coefficient (log P) and the dissociation constant (pKa). nih.govwhiterose.ac.uk Given the amine functional group, it is expected that the sorption will be higher in soils with higher organic matter and cation exchange capacity, and at pH values where the compound is predominantly in its cationic form.

Consequently, the leaching potential of this compound is expected to be moderate. In soils with low organic matter and clay content, and at higher pH where the amine is less protonated, the compound will be more mobile and have a higher potential to leach into groundwater. Conversely, in soils rich in organic matter and clay, sorption will be more significant, reducing its mobility. The high water solubility of many amines suggests that any portion not sorbed to soil particles could be readily transported with soil water. mdpi.com

Theoretical Modeling of Environmental Fate and Persistence

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals in the absence of experimental data. These models use the molecular structure of a compound to estimate its physicochemical properties and biological activities, including biodegradability and sorption. nih.govfrontiersin.org

For this compound, QSAR models could be employed to predict its soil sorption coefficient (Koc), as discussed previously. Furthermore, models designed to predict biodegradability could offer insights into its persistence. Such models often identify molecular fragments that are associated with either rapid or slow degradation. The presence of the thiophene ring, which can be recalcitrant to degradation, might contribute to a longer environmental half-life. However, the presence of the N-methyl-propan-2-amine side chain may provide a site for initial microbial attack, potentially facilitating further degradation.

Table 2: Predicted Environmental Properties of this compound (Theoretical)

Environmental PropertyPredicted BehaviorInfluencing Factors
Biodegradation Potentially biodegradable, likely via cometabolism.Microbial community composition, presence of co-substrates, N-demethylation, ring oxidation.
Persistence Moderate to high, depending on environmental conditions.Sorption to soil/sediment, bioavailability, rate of biodegradation.
Soil Sorption Moderate to high, pH-dependent.Soil organic carbon content, clay content, cation exchange capacity, soil pH.
Leaching Potential Low to moderate.Governed by sorption; higher potential in sandy, low-organic matter soils.

Supramolecular Chemistry and Potential Materials Science Applications

Co-crystallization Studies and Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new crystalline solids with desired properties. mdpi.comrsc.org The structure of N-methyl-1-thiophen-3-ylpropan-2-amine offers several functionalities that can be exploited for co-crystallization.

The design of multi-component crystals, such as co-crystals and salts, involving this compound would focus on creating robust supramolecular synthons. The secondary amine is a key functional group, capable of forming strong N–H···O and N–H···N hydrogen bonds with suitable co-formers, such as carboxylic acids or other nitrogenous bases. researchgate.net For instance, co-crystallization with dicarboxylic acids could lead to the formation of extended one-, two-, or three-dimensional networks.

The synthesis of these crystalline solids could be achieved through various established methods, including slow evaporation from solution, slurry crystallization, or mechanochemical grinding. youtube.com The choice of solvent and stoichiometry would be critical in directing the assembly towards a desired co-crystal or salt form, as has been demonstrated for other amine-acid co-crystal systems. youtube.com The thiophene (B33073) ring can also participate in weaker C–H···π and π-π stacking interactions, which would further stabilize the resulting crystal lattice. uh.edu

A detailed investigation of the intermolecular interactions within hypothetical co-crystals of this compound is crucial for rational design. The primary interaction is expected to be the hydrogen bond involving the amine group. In co-crystals with carboxylic acids, this would likely result in the formation of a salt through proton transfer, creating a charge-assisted hydrogen bond (N⁺–H···O⁻), which is a particularly strong and directional interaction. researchgate.net

Table 1: Potential Intermolecular Interactions for this compound in Crystal Engineering

Interaction TypeDonor/Acceptor Site on MoleculePotential Co-former Functional GroupResulting Synthon/Effect
Hydrogen Bond Secondary Amine (N-H)Carboxylic Acid, Pyridine, AmideN-H···O, N-H···N; Salt formation
π-π Stacking Thiophene RingAromatic RingsParallel or T-shaped stacking
Halogen Bond Thiophene Sulfur (acceptor)Halogenated Aromatics (e.g., I, Br)S···X interaction
van der Waals Propyl ChainAliphatic/Aromatic groupsGeneral packing stabilization

Host-Guest Chemistry: Complexation with Macrocyclic Receptors for Chemical Separation or Stabilization

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule encapsulates a "guest." This can enhance the guest's stability, solubility, or facilitate its separation. thno.orgmdpi.com The molecular dimensions and functional groups of this compound make it a suitable guest for various macrocyclic hosts.

Common macrocyclic hosts like cyclodextrins and calixarenes possess hydrophobic inner cavities and hydrophilic outer surfaces. thno.orgnih.gov The thiophene ring and the propyl chain of this compound are hydrophobic and could readily be included within the cavity of a host like β-cyclodextrin or γ-cyclodextrin. nih.govresearchgate.net This encapsulation would be driven by the hydrophobic effect in aqueous solutions. The secondary amine group, being more hydrophilic, could remain near the rim of the macrocycle, potentially forming hydrogen bonds with the host's hydroxyl groups. researchgate.net

Such complexation could be utilized for:

Chemical Stabilization: Protecting the amine from oxidation or the thiophene ring from degradation. Studies have shown that cyclodextrin (B1172386) complexation can shield labile drugs from hydrolysis and improve stability. nih.gov

Controlled Release: The reversible nature of host-guest binding could be used to develop systems where the amine is released in response to a specific stimulus, such as a change in pH or temperature. thno.org

Enantiomeric Separation: If this compound is in a racemic form, chiral-modified cyclodextrins could be used as a stationary phase in chromatography to separate the enantiomers.

Table 2: Properties of Common Macrocyclic Hosts for Potential Complexation

Host MoleculeCavity Diameter (Å)Key FeaturesPotential Interaction with Guest
α-Cyclodextrin 4.7 - 5.3Smallest natural cyclodextrinMay be too small for full inclusion
β-Cyclodextrin 6.0 - 6.5Readily available, suitable for aromatic ringsStrong inclusion of thiophene-propyl moiety
γ-Cyclodextrin 7.5 - 8.3Larger cavity, can accommodate larger guestsPotential for deeper inclusion or co-complexation
Calix nih.govarene ~6.0Tunable structure, deep cavityInclusion of the thiophene ring

Self-Assembly and Nanostructure Formation

The spontaneous organization of molecules into ordered structures is known as self-assembly. thieme-connect.com For thiophene-based molecules, this process is often driven by a combination of π-π stacking of the aromatic rings and van der Waals forces between alkyl chains. uh.edunih.gov While this compound is a relatively small molecule compared to the oligomers and dendrimers that typically form extensive nanostructures, it possesses the fundamental features required for self-assembly. uh.edu

It is conceivable that under specific conditions (e.g., at high concentrations, on specific substrates, or in certain solvents), this compound could form ordered aggregates. The planarity of the thiophene ring facilitates stacking, while the flexible propyl-amine chain could influence the packing geometry. uh.edu The presence of the N-H group allows for the formation of hydrogen-bonded chains, which could act as a directional force, guiding the assembly into one-dimensional structures like nanowires or fibers, a phenomenon observed in other functionalized thiophene oligomers. nih.gov

Exploration of Integration into Porous Materials for Adsorption or Catalysis Applications

Porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered immense interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore environments. nih.govmdpi.com

Adsorption in MOFs: There is extensive research on the use of MOFs for the adsorptive desulfurization of fuels, where thiophene and its derivatives are captured from a liquid phase. nih.govrsc.orgacs.org MOFs with open metal sites or specific pore geometries show high affinity for the sulfur atom in thiophene. rsc.orgresearchgate.netacs.org By analogy, this compound could be selectively adsorbed from solution by various MOFs. The amine group could provide an additional interaction site, potentially leading to stronger or more selective binding compared to simple thiophene, especially in MOFs with acidic sites.

Table 3: Examples of MOFs for Adsorption of Thiophene Compounds

MOF NameMetal CenterKey Adsorption MechanismReference
MOF-5/Ag Zn, AgStrong interaction between silver and sulfur nih.gov
BITSH-1 CoWeak interactions, H-bonding with functional groups rsc.org
Fe/Ni/Cu/Zn-(MIL-88B)-on-(MOF-5) Fe, Ni, Cu, ZnMultimetal active sites, acid-base interactions acs.org
Cu-BTC (HKUST-1) CuOpen metal sites, π-complexation researchgate.netacs.org

Incorporation into COFs: COFs are constructed from organic building blocks linked by strong covalent bonds. mdpi.comnih.gov While thiophene itself presents geometric challenges for forming extended frameworks, functionalized thiophenes have been successfully used as building blocks. mdpi.com The this compound scaffold could be integrated into COFs in two primary ways:

Post-Synthetic Modification: A pre-formed COF containing reactive sites (e.g., aldehydes) could be functionalized with the amine group of the molecule. This would decorate the pore walls with the thiophene moiety, potentially creating sites for selective adsorption or catalysis. researchgate.net

Direct Building Block: A derivative of the molecule, for example, by adding boronic acid or aldehyde groups, could be synthesized and used as a linker in COF synthesis. This would directly incorporate the thiophene-amine structure into the framework backbone, imparting its electronic and basic properties to the entire material. nih.gov

Design of Functional Materials Incorporating the this compound Scaffold for Non-Biological Applications

The electronic properties of the thiophene ring, combined with the chemical reactivity of the amine, open possibilities for creating functional materials for non-biological applications.

Chemical Sensors: Thiophene-based polymers are known for their conductive and optical properties. thieme-connect.comthieme-connect.com The protonation state of the secondary amine on the this compound scaffold would directly influence the electron density of the adjacent thiophene ring. This effect could be harnessed to create a chemical sensor. For example, if the scaffold is incorporated into a polymer or onto a surface, exposure to an acidic vapor would protonate the amine, causing a measurable change in the material's conductivity or fluorescence. This principle is utilized in sensors for pH, gases, or other analytes.

Responsive Materials: Materials that change their properties in response to external stimuli are of great interest. A polymer or gel incorporating the this compound unit could exhibit pH-responsive behavior. At low pH, protonation of the amine groups would lead to electrostatic repulsion, causing the material to swell. At high pH, deprotonation would allow the material to contract. This swelling/de-swelling could be coupled to an optical or electronic signal.

Conducting Polymers: Copolymers of aniline (B41778) (containing an amine) and thiophene have been investigated for their enhanced conductivity. mdpi.com The this compound molecule could serve as a monomer or a dopant in the synthesis of new conductive polymers, where the amine group helps to modulate the electronic properties and charge transport through the material.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)
Nucleophilic SubstitutionNoneTHF45–5585–90
Metal-Catalyzed CouplingPd(OAc)₂DMF70–8092–95

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for methylamine protons (δ 2.1–2.3 ppm), thiophene protons (δ 6.8–7.2 ppm), and methyl groups (δ 1.2–1.5 ppm) .
    • ¹³C NMR : Assignments for thiophene carbons (105–125 ppm) and amine-bearing carbons (40–50 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks ([M+H]⁺ expected at m/z ~182).

Q. Table 2: Representative NMR Data

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
N-Methyl (CH₃)2.25Singlet
Thiophene C-H (position 3)7.05Doublet

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in experimental design:

Assay Conditions :

  • pH and Solubility : Differences in buffer systems (e.g., PBS vs. Tris-HCl) affect ionization and bioavailability.
  • Cell Lines : Use standardized models (e.g., HEK293 for receptor binding) to minimize variability .

Statistical Validation :

  • Replicate experiments (n ≥ 3) and apply ANOVA or Student’s t-test to confirm significance thresholds (p < 0.05).

Control Compounds : Include reference agonists/antagonists (e.g., serotonin reuptake inhibitors for neurotransmitter studies) to benchmark activity .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., serotonin transporters). Key parameters:
    • Grid box centered on active sites (e.g., SERT binding pocket).
    • Scoring functions (e.g., binding energy ≤ −7.0 kcal/mol indicates strong affinity) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

Answer:
SAR strategies focus on modifying functional groups:

Bioavailability :

  • Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility (logP < 3).

Metabolic Stability :

  • Replace labile methyl groups with fluorinated analogs to resist CYP450 oxidation .

Target Selectivity :

  • Vary thiophene substituents (e.g., 3-bromo vs. 3-methoxy) to enhance receptor specificity.

Q. Table 3: SAR Modifications and Outcomes

ModificationlogPHalf-life (h)IC₅₀ (nM)
Parent Compound2.82.5150
3-Hydroxy Derivative1.94.290
3-Trifluoromethyl Derivative3.16.845

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